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Geopyxin F

NRF2 signaling KEAP1-Cys151 non-covalent activation

Electrophilic NRF2 activators cause off-target reactivity, limiting chemoprevention screening. Geopyxin F is a non-covalent activator with a clean viability profile (LD₅₀ >128 µM). • Cys151-Independent: Activates NRF2 equally in WT and C151S mutant KEAP1 backgrounds. • Durable Kinetics: >3-fold NRF2 half-life extension with 48-hour sustained target gene induction. • Superior Protection: Outperforms Geopyxin C and sulforaphane in NaAsO₂ and cisplatin challenge models. Supplied as >98% pure powder with full analytical certification. Custom synthesis available.

Molecular Formula C20H30O6
Molecular Weight 366.454
Cat. No. B1192747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeopyxin F
SynonymsGeopyxin F
Molecular FormulaC20H30O6
Molecular Weight366.454
Structural Identifiers
SMILESO=C([C@@](CC[C@H](O)[C@@]1(C)[C@]2([H])CC[C@@]3([H])[C@H]4CO)(C)[C@@]1([H])C[C@H](O)[C@]2(C3)C4=O)O
InChIInChI=1S/C20H30O6/c1-18(17(25)26)6-5-14(22)19(2)12-4-3-10-8-20(12,15(23)7-13(18)19)16(24)11(10)9-21/h10-15,21-23H,3-9H2,1-2H3,(H,25,26)/t10-,11-,12+,13-,14+,15+,18-,19+,20-/m1/s1
InChIKeyZYGJPARGCUFFBD-XEQOOIGLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Geopyxin F for NRF2 Pathway Research: Compound Identity, Class, and Key Characteristics


Geopyxin F is a natural ent-kaurane diterpenoid isolated from the endolichenic fungal strain Geopyxis sp. AZ0066, with molecular formula C₂₀H₃₀O₆ and molecular weight 366.45 g/mol [1]. It belongs to the geopyxin family of NRF2 (nuclear factor erythroid 2-related factor 2) pathway activators but is structurally distinguished from most congeners by the absence of the electrophilic α,β-unsaturated ketone (Michael acceptor) moiety in its D-ring [2]. This structural feature renders Geopyxin F a non-covalent, non-electrophilic NRF2 activator, in contrast to covalent electrophilic geopyxins such as Geopyxin C [1]. Geopyxin F activates the NRF2–antioxidant response element (ARE) axis in a KEAP1-dependent but Cys151-independent manner and has been demonstrated to confer greater cellular protection against toxicant challenge than its covalent isosteric analog Geopyxin C [1].

Why In-Class NRF2 Activators Cannot Substitute for Geopyxin F in Procurement Decisions


NRF2 activators are a structurally and mechanistically heterogeneous class: the vast majority are electrophilic compounds that covalently modify KEAP1-Cys151 to block NRF2 degradation, a mechanism that carries intrinsic off-target reactivity and dose-limiting toxicity [1]. Within the geopyxin series alone, compounds sharing the same ent-kaurane scaffold diverge sharply in their electrophilic character, cytotoxicity, and protection profiles depending on the presence or absence of a single D-ring Michael acceptor motif [2]. Geopyxin F is one of only four non-electrophilic analogs identified among 16 geopyxins evaluated, and among these, it uniquely combines absent cellular toxicity (LD₅₀ >128 µM) with preserved NRF2 pathway activation — a profile not shared by its closest non-covalent relatives (e.g., compound 14, which induces autophagy) [1]. Generic substitution with covalent geopyxins such as Geopyxin C or with other electrophilic NRF2 inducers (e.g., sulforaphane) would reintroduce the reactivity-linked liabilities that Geopyxin F was specifically designed to circumvent [1][2].

Geopyxin F Differential Evidence: Head-to-Head Quantitative Comparison Against Closest Analogs


Cys151-Independent NRF2 Activation: Mechanistic Divergence from Geopyxin C

Geopyxin F activates the NRF2 pathway through a KEAP1-dependent but Cys151-independent mechanism, whereas the isosteric analog Geopyxin C requires Cys151 for NRF2 induction. In a dual luciferase reporter assay using KEAP1−/− MDA-MB-231 cells reconstituted with either KEAP1-WT or KEAP1-C151S, Geopyxin F induced ARE-driven firefly luciferase activity comparably under both conditions. By contrast, Geopyxin C failed to activate NRF2 when only KEAP1-C151S was present, behaving identically to the Cys151-dependent positive control sulforaphane (SFN) [1]. Immunoblot quantification confirmed that Geopyxin F increased NRF2 protein levels equally in KEAP1-WT and KEAP1-C151S backgrounds, while Geopyxin C increased NRF2 only in the presence of KEAP1-WT [1]. This establishes Geopyxin F as one of the first natural product-derived non-covalent NRF2 activators that operates independently of the canonical Cys151 sensor residue [1].

NRF2 signaling KEAP1-Cys151 non-covalent activation mechanism of action chemoprevention

Intrinsic Cytotoxicity: Geopyxin F LD₅₀ >128 µM vs Geopyxin C LD₅₀ = 51.29 µM

Among 16 geopyxin analogs evaluated in an MDA-MB-231 ARE-luciferase reporter cell line, Geopyxin F (compound 5) exhibited no measurable cytotoxicity at the highest concentration tested (LD₅₀ >128 µM, 48 h exposure). In contrast, the covalent comparator Geopyxin C (compound 3) displayed an LD₅₀ of 51.29 ± 1.23 µM [1]. The composite potency-safety index (LD₅₀/EC₅₀)*MI further contextualizes this divergence: Geopyxin F scored 5.37 versus Geopyxin C at 46.23, reflecting the fact that Geopyxin C's high potency (EC₅₀ = 2.33 µM) is offset by a narrower safety margin [1]. Among the four non-electrophilic geopyxin analogs (compounds 5, 13, 14, and 16), Geopyxin F was selected for detailed characterization specifically because it combined good NRF2 activation (EC₅₀ = 71.52 ± 5.80 µM; maximum induction = 3.0-fold) with no observable cellular toxicity and no autophagy pathway activation [1].

cytotoxicity therapeutic window selectivity index LD50 safety profiling

Superior Cellular Protection Against Xenobiotic Toxicants: Geopyxin F Outperforms Geopyxin C and SFN

In a head-to-head comparison of cellular protection against toxicant challenge, Geopyxin F conferred greater preservation of cell viability than Geopyxin C or the reference NRF2 activator sulforaphane (SFN). WT MDA-MB-231 cells pretreated with compound and then challenged with escalating concentrations of sodium arsenite (NaAsO₂) or the chemotherapeutic cisplatin were assessed by MTT assay. Geopyxin F provided the highest level of protection in both challenge models, whereas Geopyxin C and SFN showed similar, lower levels of protection [1]. In a concentration-response experiment using 0×, ¼×, ½×, 1×, 2×, and 4× EC₅₀ of each compound followed by challenge with NaAsO₂ (20 µM) or cisplatin (10 µM), Geopyxin F produced a markedly steeper protective dose-response curve and demonstrated greater protection at every tested concentration [1]. Protection was NRF2-dependent, as no protection was observed in KEAP1−/− cells [1].

cytoprotection NaAsO2 cisplatin xenobiotic stress cell viability chemoprevention

NRF2 Protein Half-Life Extension: >3-Fold vs Untreated and >2-Fold vs Geopyxin C

Both Geopyxin F and Geopyxin C block NRF2 ubiquitylation and extend NRF2 protein half-life, but the magnitude of stabilization differs substantially. In cycloheximide chase experiments using MDA-MB-231 cells, Geopyxin F increased the half-life of NRF2 protein by more than 3-fold relative to vehicle-treated (untreated) cells, and by more than 2-fold relative to Geopyxin C-treated cells [1]. Immunoprecipitation of NRF2 followed by anti-HA-ubiquitin blotting confirmed that both compounds robustly inhibited NRF2 poly-ubiquitylation [1]. The amplified stabilization by Geopyxin F was observed despite its lower potency in acute NRF2 induction assays (EC₅₀ ~30-fold higher than Geopyxin C), suggesting that non-covalent KEAP1 engagement produces a qualitatively distinct effect on NRF2 turnover kinetics compared with Cys151 covalent modification [1].

NRF2 stabilization protein half-life ubiquitination cycloheximide chase KEAP1

Sustained vs Transient NRF2 Induction Kinetics: 48-Hour Continuous Rise vs 4-Hour Peak

The temporal pattern of NRF2 protein accumulation reveals a fundamental kinetic difference between non-covalent and covalent activation. MDA-MB-231 cells treated with 71.5 µM Geopyxin F (5) showed NRF2 levels that continued to rise steadily throughout the entire 48-hour observation period, ultimately achieving higher absolute fold induction than Geopyxin C-treated cells. By contrast, 2.33 µM Geopyxin C (3) produced a rapid NRF2 increase peaking at 4 hours, remaining steady through 24 hours, then declining after 48 hours [1]. This kinetic divergence was also reflected in downstream target gene expression patterns: AKR1C1 and HO-1 showed greater fold induction with Geopyxin F, while NQO-1 and GCLM showed lower fold induction relative to Geopyxin C, indicating that the activation mechanism influences not only the magnitude but also the qualitative composition of the NRF2 transcriptional response [1].

NRF2 kinetics sustained activation time course pharmacodynamics gene expression

Geopyxin F: Evidence-Backed Research and Industrial Application Scenarios


Chemoprevention Efficacy Studies Requiring Sustained Cytoprotection with Minimal Compound Toxicity

Geopyxin F is the optimal choice among geopyxin-class NRF2 activators for cell-based chemoprevention models where sustained pathway engagement and clean viability readouts are essential. Its LD₅₀ >128 µM eliminates confounding cytotoxicity at concentrations up to ~1.8× EC₅₀, while its >3-fold NRF2 half-life extension (vs untreated) and sustained 48-hour activation kinetics provide durable downstream target gene induction [1]. In NaAsO₂ and cisplatin challenge experiments, Geopyxin F conferred greater cell viability protection than either Geopyxin C or SFN across all tested concentrations [1]. This profile is directly relevant to academic and industrial groups screening for chemopreventive lead compounds where electrophile-associated toxicity has historically limited clinical translation of NRF2 activators [1].

Mechanistic Dissection of KEAP1-Dependent, Cys151-Independent NRF2 Regulatory Pathways

Geopyxin F is uniquely suited as a chemical probe for dissecting the non-canonical, Cys151-independent arm of KEAP1-mediated NRF2 regulation. In KEAP1-C151S reconstitution experiments, Geopyxin F activated NRF2 equally in both wild-type and C151S mutant backgrounds, whereas Geopyxin C and SFN completely lost activity in the C151S context [1]. This binary mechanistic divergence — confirmed by dual luciferase reporter assay and NRF2 immunoblot quantification — makes Geopyxin F an indispensable tool compound for laboratories investigating the structural determinants of non-covalent KEAP1-NRF2 interaction, for CRISPR-based NRF2 pathway screens requiring a Cys151-orthogonal activation modality, and for benchmarking novel non-covalent KEAP1 inhibitors against a validated natural product scaffold [1].

Structure–Activity Relationship (SAR) Studies of Covalent vs Non-Covalent NRF2 Pharmacophores

The geopyxin series, with Geopyxin F as the flagship non-covalent member, represents the first published SAR dataset directly comparing isosteric covalent and non-covalent NRF2 activators [1][2]. Geopyxin F (lacking the D-ring Michael acceptor) and Geopyxin C (containing it) share the same ent-kaurane core scaffold, enabling attribution of differential cytotoxicity (LD₅₀ >128 vs 51.29 µM), NRF2 activation potency (EC₅₀ 71.52 vs 2.33 µM), Cys151 dependence (independent vs dependent), and protection efficacy entirely to the presence or absence of the electrophilic moiety [1]. For medicinal chemistry teams and natural product laboratories engaged in NRF2 activator optimization, Geopyxin F serves as both a structural template for non-covalent scaffold elaboration and a critical negative control for distinguishing electrophile-driven promiscuous effects from specific KEAP1-engagement pharmacology [1][2].

Comparative Profiling of NRF2 Target Gene Batteries Under Distinct Activation Modalities

Geopyxin F and Geopyxin C induce qualitatively distinct NRF2 target gene expression signatures despite operating through the same KEAP1-NRF2 axis. Time-course qRT-PCR and immunoblot analyses revealed that Geopyxin F preferentially upregulates AKR1C1 and HO-1 to higher levels, while Geopyxin C drives greater NQO-1 and GCLM expression [1]. These differential gene expression patterns, coupled with Geopyxin F's sustained kinetic profile and Cys151 independence, provide a powerful experimental system for transcriptomic and proteomic studies aimed at deconvoluting how NRF2 activation modality (covalent vs non-covalent) shapes the downstream antioxidant and detoxification gene landscape. Procurement of Geopyxin F alongside Geopyxin C enables controlled comparative experimental designs that are not achievable with structurally dissimilar NRF2 activators such as SFN or bardoxolone [1].

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